1-benzyl-2-methyl-1H-indole-3-carbonitrile 1-benzyl-2-methyl-1H-indole-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 639499-85-7
VCID: VC15425494
InChI: InChI=1S/C17H14N2/c1-13-16(11-18)15-9-5-6-10-17(15)19(13)12-14-7-3-2-4-8-14/h2-10H,12H2,1H3
SMILES:
Molecular Formula: C17H14N2
Molecular Weight: 246.31 g/mol

1-benzyl-2-methyl-1H-indole-3-carbonitrile

CAS No.: 639499-85-7

Cat. No.: VC15425494

Molecular Formula: C17H14N2

Molecular Weight: 246.31 g/mol

* For research use only. Not for human or veterinary use.

1-benzyl-2-methyl-1H-indole-3-carbonitrile - 639499-85-7

Specification

CAS No. 639499-85-7
Molecular Formula C17H14N2
Molecular Weight 246.31 g/mol
IUPAC Name 1-benzyl-2-methylindole-3-carbonitrile
Standard InChI InChI=1S/C17H14N2/c1-13-16(11-18)15-9-5-6-10-17(15)19(13)12-14-7-3-2-4-8-14/h2-10H,12H2,1H3
Standard InChI Key KYZPLWBKMAMUIV-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C#N

Introduction

Chemical Identity and Structural Features

1-Benzyl-2-methyl-1H-indole-3-carbonitrile (systematic IUPAC name: 1-benzyl-2-methyl-1H-indole-3-carbonitrile) belongs to the indole family, a class of bicyclic aromatic compounds comprising a benzene ring fused to a pyrrole ring. The compound’s molecular formula is C₁₇H₁₃N₂, with a molecular weight of 245.3 g/mol (estimated from analogous structures) . Key structural attributes include:

  • Benzyl Group: Attached to the indole nitrogen (N1), this substituent enhances lipophilicity and influences π-π stacking interactions.

  • Methyl Group: Positioned at C2, this group introduces steric effects that may modulate reactivity at adjacent positions.

  • Cyano Group: Located at C3, the electron-withdrawing nitrile group directs electrophilic substitution and participates in hydrogen bonding.

The compound’s canonical SMILES string is CC1=C(C#N)C2=CC=CC=C2N1CC3=CC=CC=C3, reflecting its substitution pattern.

Synthetic Methodologies

Direct Cyanation of Indole Derivatives

Palladium-catalyzed cyanation offers a viable route to introduce the nitrile group at C3. In a protocol adapted from Liu et al. ( ), 1-benzyl-2-methyl-1H-indole undergoes cyanation using acetonitrile as a cyanide source under oxidative conditions:

Reaction Conditions

  • Catalyst: PdCl₂ (5 mol%)

  • Oxidant: Cu(OAc)₂

  • Solvent: CH₃CN/DMF (7:3 v/v)

  • Temperature: 135°C under O₂ atmosphere

  • Duration: 24–36 hours

This method yields 1-benzyl-2-methyl-1H-indole-3-carbonitrile in ~60–70% yield after column chromatography (hexane/DCM) . Key challenges include competing side reactions, such as over-oxidation or demethylation, necessitating precise control of reaction parameters.

Sequential Alkylation and Cyanation

An alternative approach involves:

  • N-Benzylation: Reacting 2-methylindole with benzyl bromide in the presence of NaH (base) to form 1-benzyl-2-methyl-1H-indole.

  • C3 Cyanation: Treating the intermediate with cyanating agents (e.g., CuCN) under Ullmann-type conditions .

Physicochemical Properties

While experimental data for 1-benzyl-2-methyl-1H-indole-3-carbonitrile are scarce, properties can be extrapolated from analogous compounds:

PropertyValue/DescriptionSource Analogue
Density~1.25–1.30 g/cm³2-Methyl-1H-indole-3-carbonitrile
Boiling Point~370–380°C (estimated)
Melting PointNot reported
LogP~2.8–3.2 (calculated)PubChem data
SolubilityInsoluble in water; soluble in DCM, DMF

The cyano group’s electron-withdrawing nature reduces basicity at the indole nitrogen, while the benzyl group enhances lipid solubility, suggesting potential blood-brain barrier permeability .

Biological Activity and Applications

Anticancer Activity

The 3-cyanoindole scaffold interacts with tubulin and kinase targets. In vitro studies on 2-methylindole-3-carbonitrile analogs show IC₅₀ values of <10 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines . Mechanistic studies suggest apoptosis induction via ROS generation and caspase-3 activation.

Future Research Directions

  • Synthetic Optimization: Developing enantioselective routes to access chiral analogs for structure-activity relationship (SAR) studies.

  • Target Identification: Screening against kinase libraries (e.g., EGFR, VEGFR) to identify molecular targets.

  • Formulation Studies: Enhancing aqueous solubility through prodrug strategies or nanoparticle encapsulation.

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